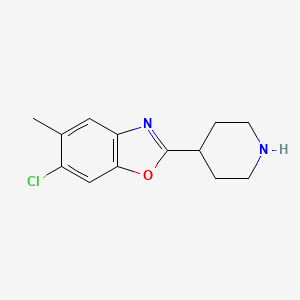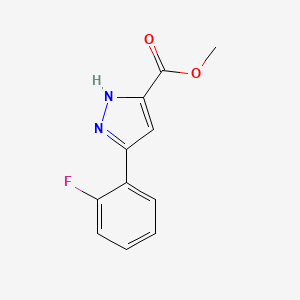
methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” is not explicitly provided in the retrieved sources .Chemical Reactions Analysis
The chemical reactions involving “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly provided in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Development
This compound is integral in the synthesis of thiophene derivatives, which are crucial for the advancement of organic semiconductors . These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), representing a significant area of research in material science .
Medicinal Chemistry
In medicinal chemistry, methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate serves as a building block for creating biologically active compounds. Its derivatives have been explored for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Proton Pump Inhibition
Derivatives of this compound, such as Vonoprazan fumarate, have been used as novel proton pump inhibitors (PPIs). These are important for treating conditions like gastroesophageal reflux disease (GERD) by inhibiting the proton pump (H+, K±ATPase) in the stomach lining .
Anticancer Research
Specific derivatives of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate have shown promise in anticancer research. They exhibit biological activity against certain types of cancer cells, providing a pathway for the development of new cancer therapies.
Antimicrobial and Antitubercular Properties
Research has highlighted the potential of pyrazole derivatives for their antimicrobial and antitubercular properties. This makes them valuable in the development of new treatments for bacterial and tuberculosis infections.
Corrosion Inhibition
Thiophene-based analogs, synthesized using methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, are utilized in industrial chemistry as corrosion inhibitors. This application is vital for protecting materials and infrastructure in various industrial settings .
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have shown herbicidal activity , suggesting that this compound might also have potential applications in this area.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUGJQHNHIGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



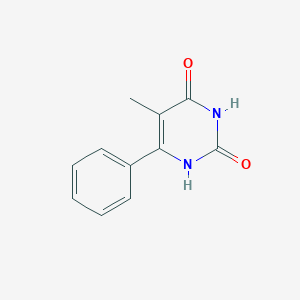





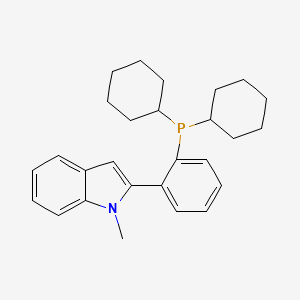

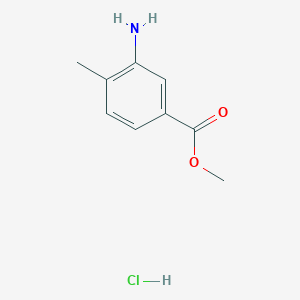
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
